molecular formula C20H18FN3O3 B1189727 N'-[(E)-(3-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B1189727
M. Wt: 367.4g/mol
InChI Key: ZEBYZWRKUOZSLS-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple stepsThe reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties. .

Mechanism of Action

The mechanism of action of N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes such as VEGFR-2, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-fluorobenzylidene)benzohydrazide
  • N’-(3-fluorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • 2-((6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N’-(3-fluorobenzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinoline core and the specific arrangement of functional groups enhance its ability to interact with molecular targets and exert its effects .

This compound’s unique properties make it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h3-9,11-12,25H,2,10H2,1H3,(H,23,26)/b22-12+

InChI Key

ZEBYZWRKUOZSLS-WSDLNYQXSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)F)O

Origin of Product

United States

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